1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

Description

Structural Definition and Nomenclature

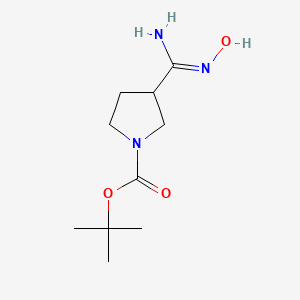

1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine represents a complex organic molecule characterized by its distinctive combination of protective groups and reactive functionalities. The compound possesses the molecular formula C₁₀H₁₉N₃O₃ with a molecular weight of 229.28 grams per mole. The structure consists of a five-membered pyrrolidine ring system bearing a tert-butoxycarbonyl protecting group on the nitrogen atom and a hydroxycarbamimidoyl substituent at the 3-position of the ring.

The compound exists under multiple Chemical Abstracts Service registry numbers, reflecting variations in stereochemistry and nomenclature approaches. The primary identifiers include 1226495-49-3 and 1352661-59-6, with additional variations documented in chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate.

Alternative nomenclature variations include tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate and tert-butyl 3-(amino(hydroxyimino)methylene)pyrrolidine-1-carboxylate. These naming conventions reflect different approaches to describing the geometric arrangement and electronic structure of the hydroxycarbamimidoyl functional group. The compound also appears in literature as 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine, emphasizing its relationship to the Boc-protected pyrrolidine family.

Historical Context and Discovery

The development of 1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine emerges from the broader historical context of amidoxime chemistry and peptidomimetic research. Amidoximes have been recognized as important functional groups since their initial characterization, with their role in medicinal chemistry becoming increasingly prominent throughout the late 20th and early 21st centuries. The synthesis and characterization of pyrrolidine-based amidoximes represents a convergence of heterocyclic chemistry and bioactive compound development.

Research into pyrrolidine derivatives bearing amidoxime functionalities gained momentum as scientists recognized the potential of these compounds as peptidomimetics and bioactive molecules. The specific compound 1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine was first documented in chemical databases with creation dates ranging from 2012 to 2019, reflecting its relatively recent emergence in the literature. The compound appears in PubChem with initial creation dates of 2012, indicating its formal recognition and characterization during this period.

The development of this compound is closely tied to advances in protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl protection for nitrogen-containing heterocycles. The Boc protecting group became standard in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The incorporation of hydroxycarbamimidoyl functionality represents an evolution in synthetic methodology aimed at creating more sophisticated peptidomimetic structures.

Academic research has documented the use of related pyrrolidine and pyrazine-based compounds in peptidomimetic synthesis, with particular emphasis on their role as amidine replacements. This research context provides the foundation for understanding the strategic importance of 1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine in contemporary organic synthesis and medicinal chemistry applications.

Key Functional Groups and Reactivity Profile

The molecular architecture of 1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine incorporates several distinct functional groups that contribute to its overall reactivity profile and synthetic utility. The tert-butoxycarbonyl group serves as a nitrogen-protecting functionality, providing stability during synthetic transformations while remaining removable under controlled acidic conditions. This protecting group exhibits characteristic stability toward nucleophilic attack and basic conditions, making it ideal for multi-step synthetic sequences.

The hydroxycarbamimidoyl functional group represents the most reactive component of the molecule, featuring both nucleophilic and electrophilic sites that enable diverse chemical transformations. This group contains a carbon-nitrogen double bond conjugated with a hydroxylamine functionality, creating opportunities for cyclization reactions and further derivatization. The presence of both amino and hydroxyimino components within this functional group provides multiple sites for chemical modification and biological interaction.

Amidoximes, the class to which the hydroxycarbamimidoyl group belongs, demonstrate significant potential for oxidative transformations. Research has shown that amidoximes can undergo oxidation to generate corresponding amides or nitriles, depending on the oxidizing conditions employed. Chemical oxidants such as lead tetraacetate and silver carbonate selectively convert amidoximes to nitriles, while oxygen-transfer reagents like hydrogen peroxide and meta-chloroperbenzoic acid preferentially form amides.

| Functional Group | Location | Key Reactivity | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | N1 position | Acid-labile protection | Stable to base and nucleophiles |

| Hydroxycarbamimidoyl | C3 position | Oxidation, cyclization | Stable under neutral conditions |

| Pyrrolidine ring | Core structure | Conformational rigidity | Stable saturated heterocycle |

| Carbamate linkage | N1-CO₂ | Hydrolysis under acidic conditions | Stable under basic conditions |

The pyrrolidine ring system provides conformational constraint that influences the spatial arrangement of the attached functional groups. This five-membered saturated heterocycle adopts envelope conformations that position the substituents in defined orientations, affecting both reactivity and biological activity. The ring system exhibits typical secondary amine characteristics when the Boc group is removed, enabling further functionalization through standard amino group chemistry.

Biological systems demonstrate the capacity to metabolize amidoxime-containing compounds through cytochrome P450-mediated oxidation pathways. This metabolic transformation typically results in the formation of amides alongside the release of nitric oxide, a process that has attracted attention for potential therapeutic applications. The specific reactivity of 1-Boc-3-(N-hydroxycarbamimidoyl)pyrrolidine in biological systems would depend on the accessibility of the hydroxycarbamimidoyl group and the presence of appropriate enzymatic machinery.

The compound exhibits multiple sites for hydrogen bonding interactions due to the presence of nitrogen and oxygen heteroatoms throughout its structure. These interactions contribute to its solid-state properties and solution behavior, influencing both its synthetic handling characteristics and potential biological activities. The hydroxycarbamimidoyl group, in particular, can participate in both hydrogen bond donation and acceptance, creating opportunities for molecular recognition and binding interactions.

Properties

IUPAC Name |

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMRUAQEVGWING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

- Procedure: Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or triethylamine in an organic solvent like tetrahydrofuran or dichloromethane.

- Conditions: The reaction is typically carried out at room temperature or under mild heating with stirring.

- Outcome: Formation of 1-Boc-pyrrolidine, where the nitrogen is protected by the Boc group, preventing further reactions at this site.

Introduction of the N-hydroxycarbamimidoyl Group at the 3-Position

Step 1: Functionalization at C-3

The 3-position of the pyrrolidine ring is functionalized, often starting from 3-hydroxypyrrolidine derivatives. For example, 1-N-Boc-3-hydroxypyrrolidine can be synthesized via a patented process involving the reaction of suitable nitrile precursors with sodium borohydride reduction and subsequent Boc protection.

Step 2: Conversion to N-hydroxycarbamimidoyl

The hydroxyl group at the 3-position is transformed into the N-hydroxycarbamimidoyl group by reaction with hydroxylamine or related reagents under controlled conditions. This step may involve:

- Activation of the hydroxyl group to a leaving group (e.g., mesylate or tosylate).

- Nucleophilic substitution with hydroxylamine to introduce the N-hydroxycarbamimidoyl moiety.

- Possible use of coupling agents or catalysts to facilitate the formation of the amidoxime structure.

Reaction Conditions: Typically performed in polar aprotic solvents, under mild heating, and inert atmosphere to prevent oxidation.

Representative Synthesis Data Table

Research Findings and Considerations

- Selectivity: The Boc protection is critical to avoid side reactions on the nitrogen during subsequent transformations.

- Reagent Purity: High-purity hydroxylamine and controlled reaction conditions are essential to prevent over-oxidation or side reactions.

- Solvent Choice: Aprotic solvents such as tetrahydrofuran or dichloromethane are preferred to maintain stability of intermediates.

- Scalability: The methods described, particularly the patented synthesis of 1-N-Boc-3-hydroxypyrrolidine, are amenable to scale-up, facilitating production for research and development purposes.

- Yield Optimization: Optimization of reaction times, temperatures, and reagent stoichiometry can improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed

Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.

Reduction: Amine derivatives.

Substitution: Free amine after Boc group removal.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is its potential as an enzyme inhibitor. The N-hydroxycarbamimidoyl group can interact with specific enzymes, possibly serving as a scaffold for developing inhibitors against targets involved in various biochemical pathways. Preliminary studies indicate that compounds with similar structures can exhibit varying degrees of binding affinity and selectivity towards their targets, which is crucial for optimizing therapeutic profiles.

Therapeutic Applications

The compound's ability to modulate biochemical pathways suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial. For instance, it may play a role in conditions such as cancer or neurodegenerative diseases by targeting specific enzymes involved in disease progression .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in specific therapeutic contexts:

- Glycogen Synthase Kinase-3β Inhibition : Research has shown that inhibitors based on similar scaffolds can effectively target glycogen synthase kinase-3β (GSK-3β), implicated in Alzheimer's disease. The design and synthesis of new GSK-3β inhibitors have demonstrated promising results in cellular models, suggesting that derivatives of this compound could be explored for similar applications .

- Neuroinflammatory Disorders : The compound's interactions with neuroinflammatory pathways present another avenue for research, particularly concerning its role in modulating inflammatory responses in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target intact.

Comparison with Similar Compounds

Key Observations:

Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidine analogs, influencing their binding affinity in biological systems .

Functional Group Diversity: The N-hydroxycarbamimidoyl group in the target compound offers superior chelating capabilities compared to hydroxymethyl or benzyl groups, making it valuable in catalysis or metalloenzyme inhibition . Carboxylic acid-containing analogs (e.g., 1-Boc-(4-N-Boc-amino)piperidine-4carboxylic acid) are more hydrophilic, favoring aqueous-phase reactions .

Research Findings and Implications

Limitations and Knowledge Gaps

- Comparative solubility and stability data across analogs remain sparse, necessitating systematic profiling.

Biological Activity

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an N-hydroxycarbamimidoyl moiety, which may contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.276 g/mol. The presence of the Boc group enhances stability and solubility, making it suitable for various applications in drug development.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. The N-hydroxycarbamimidoyl group is known to interact with various biological targets, suggesting that this compound could serve as a scaffold for developing inhibitors against specific enzymes. Interaction studies indicate that compounds with similar structures can exhibit varying degrees of binding affinity, which is crucial for understanding their pharmacological potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine | Piperidine Ring with Boc Group | Similar potential for enzyme inhibition | Different ring structure may influence activity |

| (Z)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | Piperidine Structure | Potential use in drug development | Carboxylate group enhances solubility |

| 1-Boc-3-(aminomethyl)pyrrolidine | Aminomethyl Group | Different biological activities observed | Variation in substituents leads to diverse activities |

This comparison highlights how the specific functional groups in this compound confer distinct reactivity and biological properties compared to its analogs.

In Vitro Studies

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of similar compounds. For instance, compounds derived from N-hydroxycarbamimidoyl groups have been investigated for their inhibitory effects on enzymes like KLK6, demonstrating potent activity at nanomolar concentrations . These findings underscore the potential of this compound as a lead compound for further development.

Cytotoxicity Assessments

In cell viability assays, compounds structurally related to this compound were tested across various concentrations. Results indicated that while some compounds exhibited low cytotoxicity at therapeutic concentrations, their efficacy against specific targets was notable, suggesting a favorable therapeutic index .

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine?

Methodological Answer:

- Step 1: Start with pyrrolidine and introduce the Boc (tert-butoxycarbonyl) protecting group at the 1-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane (DCM) .

- Step 2: Functionalize the 3-position of pyrrolidine via nucleophilic substitution or coupling. For the N-hydroxycarbamimidoyl group, react the intermediate with hydroxylamine hydrochloride under controlled pH (7–8) to form the amidoxime moiety. Use methanol or ethanol as solvents at 50–60°C .

- Step 3: Purify via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Confirm purity (>95%) using HPLC or LC-MS .

Basic: How to confirm the structural integrity of the compound using analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (calculated for C₁₀H₁₉N₃O₃: 253.14 g/mol) .

- Infrared Spectroscopy (IR): Detect Boc C=O stretch (~1680 cm⁻¹) and amidoxime N–O stretch (~920 cm⁻¹) .

Advanced: How to resolve contradictory NMR data caused by rotameric equilibria in Boc-protected pyrrolidines?

Methodological Answer:

- Issue: Restricted rotation around the carbamate bond in Boc groups creates rotamers, splitting NMR signals .

- Solution 1: Use variable-temperature NMR (VT-NMR) at 50–80°C to coalesce rotameric peaks into singlets .

- Solution 2: Employ DFT calculations (e.g., Gaussian) to model rotamer populations and predict chemical shifts .

- Alternative: Substitute Boc with a less sterically hindered protecting group (e.g., Cbz) to reduce rotational barriers .

Advanced: How does the N-hydroxycarbamimidoyl group influence reactivity in metal-chelating applications?

Methodological Answer:

- Mechanism: The amidoxime group (–NH–C(=N–OH)–) acts as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen and oxygen atoms .

- Experimental Design:

- Prepare a metal complex by reacting the compound with metal salts (e.g., CuCl₂) in aqueous ethanol.

- Characterize using UV-Vis spectroscopy (d-d transitions) and X-ray crystallography (if crystals form) .

- Compare stability constants (log K) with other ligands via potentiometric titration .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

- Handling: Use gloves and eye protection. Avoid inhalation; work in a fume hood. In case of skin contact, rinse with water for 15 minutes .

Advanced: How to optimize reaction conditions for amidoxime formation to maximize yield?

Methodological Answer:

- Key Parameters:

- Solvent: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of hydroxylamine .

- Stoichiometry: Employ a 2:1 molar ratio of hydroxylamine hydrochloride to pyrrolidine precursor to drive the reaction .

- pH Control: Maintain pH 7–8 with NaHCO₃ to deprotonate hydroxylamine without degrading the Boc group .

- Monitoring: Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or in situ IR for N–O bond formation .

Advanced: What are the stability profiles of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions (e.g., TFA/DCM): The Boc group is cleaved within 1–2 hours at room temperature. The amidoxime moiety remains stable below pH 3 but hydrolyzes to a carboxylic acid at higher temperatures (>40°C) .

- Basic Conditions (e.g., NaOH/MeOH): The amidoxime decomposes to a nitrile (via dehydration) above pH 10. Use mild bases (e.g., Na₂CO₃) for workup .

- Recommendation: Avoid prolonged exposure to strong acids/bases. Use stabilizing additives (e.g., BHT) in storage solutions .

Basic: What spectroscopic signatures distinguish this compound from positional isomers (e.g., 1-Boc-2-substituted pyrrolidines)?

Methodological Answer:

- 1H NMR: The 3-substituted isomer shows distinct coupling patterns for pyrrolidine protons (e.g., J = 6–8 Hz for adjacent CH₂ groups) compared to 2-substituted analogs .

- IR: The amidoxime N–O stretch (~920 cm⁻¹) is unaffected, but ring deformation modes (600–800 cm⁻¹) differ based on substitution position .

- X-Ray Diffraction: Resolve positional ambiguity by analyzing unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for 3-substituted derivatives) .

Advanced: How to design a kinetic study to evaluate Boc deprotection rates?

Methodological Answer:

- Procedure:

- Data Interpretation: Plot ln([Boc]) vs. time; slope = -k. Activation energy (Ea) is derived from Arrhenius plots at varying temperatures .

Advanced: What computational methods predict the compound’s bioavailability in drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.